molecular formula C14H16N4O4S B2788080 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide CAS No. 2034546-09-1

2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide

Cat. No.: B2788080
CAS No.: 2034546-09-1
M. Wt: 336.37
InChI Key: AZLWAUILLRRTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide is a synthetic chemical reagent featuring a tetrahydropyrazolo[1,5-a]pyrazine core linked to a phenoxyacetamide group via a sulfonyl bridge. This molecular architecture suggests potential as a versatile building block in medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyrazine scaffold is recognized as a privileged structure in the design of biologically active compounds and is known to act as a core protein allosteric modulator (CpAM) for the inhibition of the Hepatitis B Virus and as an inhibitor for kinases such as CDK2 and RET . The specific sulfonyl and acetamide substituents may influence the compound's electronic properties, solubility, and binding affinity, making it a candidate for exploring structure-activity relationships in the development of novel therapeutic agents. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c15-14(19)10-22-12-1-3-13(4-2-12)23(20,21)17-7-8-18-11(9-17)5-6-16-18/h1-6H,7-10H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLWAUILLRRTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones. The sulfonylation of the pyrazine ring is then carried out using sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated pyrazine with phenoxyacetic acid derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit key signaling pathways involved in tumor growth. One notable study demonstrated that pyrazolo[1,5-a]pyrazine derivatives effectively inhibited the proliferation of cancer cells by targeting specific kinases associated with cancer progression .

2. Anti-inflammatory Effects
The sulfonamide group in the compound has been linked to anti-inflammatory activity. In vitro studies suggested that compounds containing this moiety could reduce the production of pro-inflammatory cytokines in activated macrophages . This positions 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide as a potential candidate for treating inflammatory diseases.

3. Neuroprotective Properties
Recent investigations into the neuroprotective effects of pyrazolo[1,5-a]pyrazine derivatives have shown promise in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress may be beneficial in conditions such as Alzheimer's disease .

Biochemical Applications

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. For example, its interaction with carbonic anhydrases has been characterized, indicating potential applications in treating conditions like glaucoma and epilepsy .

2. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biochemical assays. Its fluorescent properties allow for tracking interactions within cellular environments .

Material Science Applications

1. Drug Delivery Systems
The compound's amphiphilic nature makes it suitable for use in drug delivery systems. Studies have explored its incorporation into nanoparticles for targeted delivery of chemotherapeutic agents . This approach enhances the bioavailability and efficacy of drugs while minimizing side effects.

2. Coatings and Polymers
Research into the polymerization of compounds containing the pyrazolo[1,5-a]pyrazine unit has revealed their potential as coatings with antimicrobial properties. Such materials could be utilized in medical devices to prevent infections .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated inhibition of tumor cell proliferation via kinase inhibition.
Study 2 Anti-inflammatory EffectsReduced cytokine production in macrophage models indicating potential therapeutic use in inflammatory diseases.
Study 3 NeuroprotectionModulated neurotransmitter levels and reduced oxidative stress in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrazolo[1,5-a]pyrazine core can interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
2-(4-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide (Target) Pyrazolo[1,5-a]pyrazine Phenoxy-acetamide, sulfonyl Kinase inhibition (hypothesized)
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl, sulfanyl, phenoxy-acetamide Not reported (structural analogue)
5-(4-Nitrophenyl)methyl pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate Pyrazolo[1,5-a]pyrazine 4-Nitrobenzyl ester, dicarboxylate Intermediate in drug synthesis
7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Cyano, 4-methoxyphenyl, carboxamide Cytotoxicity (IC₅₀: 8.2 µM)
4-Oxo-N-[(pyridin-2-yl)methyl]-5-[3-(trifluoromethyl)phenyl]methyl-pyrazolo[1,5-a]pyrazine-2-carboxamide Pyrazolo[1,5-a]pyrazine Trifluoromethylphenyl, pyridylmethyl, oxo p38 MAPK inhibition (EC₅₀: 37.0194 nM)
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride Pyrazolo[1,5-a]pyrazine Trifluoromethyl, hydrochloride salt Not reported (potential CNS activity)

Physicochemical Properties

  • Solubility: The sulfonyl group in the target compound improves aqueous solubility compared to non-sulfonated analogues (e.g., 2-(trifluoromethyl)-pyrazolo[1,5-a]pyrazine in ).

Structure-Activity Relationships (SAR)

  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (target compound) enhance stability and solubility compared to sulfanyl derivatives (e.g., ).
  • Substituent Position : Methoxy groups at the 4-position (e.g., ) improve binding affinity in cytotoxicity assays.
  • Electron-Withdrawing Groups: Cyano and trifluoromethyl substituents () correlate with increased enzymatic inhibition.

Research Findings and Data

Table 2: Comparative Bioactivity of Selected Analogues

Compound Class Target Enzyme/Receptor EC₅₀/IC₅₀ Mechanism Reference
Pyrazolo[1,5-a]pyrazine carboxamide p38 MAPK 37.0194 nM Competitive inhibition
Pyrazolo[1,5-a]pyrimidine carboxamide HeLa cells 8.2 µM DNA intercalation
Benzenesulfonamide-pyrazoline Carbonic anhydrase IX 12.4 nM Enzyme inhibition

Biological Activity

2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core linked to a phenoxyacetamide moiety. Its structural complexity is expected to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazolo[1,5-a]pyrazine derivatives. For instance, sulfonamide derivatives of pyrazolo compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Testing

In one study, several pyrazolo derivatives were synthesized and tested for their anticancer activity using the MTT assay. The results indicated that these compounds exhibited stronger cytotoxic effects than standard chemotherapeutic agents like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, the most active compounds induced apoptosis through the activation of caspases and modulation of apoptotic pathways involving p53 and NF-κB signaling .

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
3bMCF-70.25Apoptosis via caspases
3bMDA-MB-2310.50Autophagy induction

Enzyme Inhibition

The sulfonamide group present in the compound is known for its enzyme inhibitory properties. Studies have shown that similar compounds exhibit strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Data

In vitro studies have demonstrated that certain pyrazolo derivatives can inhibit AChE effectively, which is crucial for therapeutic applications in neurodegenerative diseases. The binding affinity to bovine serum albumin (BSA) further supports their pharmacological effectiveness.

CompoundEnzyme TargetInhibition (%) at 100 µM
7lAcetylcholinesterase85%
7mUrease78%

Other Biological Activities

Beyond anticancer effects and enzyme inhibition, compounds with similar structures have been reported to exhibit antibacterial and anti-inflammatory activities. The pharmacological behavior of these compounds often correlates with their ability to interact with various biological targets.

Antibacterial Activity

Preliminary screening against bacterial strains has shown moderate to strong antibacterial activity for related pyrazolo compounds. For example, certain derivatives demonstrated effectiveness against Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of antimicrobial potential .

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization ensures >95% purity .
  • Reaction yields (typically 50–70%) depend on solvent choice (e.g., ethanol for cyclization, DMF for coupling) and catalyst optimization .

Basic: What analytical techniques are used to confirm the compound’s structure and purity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR verifies substituent positions (e.g., sulfonyl, phenoxy groups) via chemical shifts (e.g., sulfonyl protons at δ 3.5–4.0 ppm) .

High-Performance Liquid Chromatography (HPLC) :

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects byproducts .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 435.12) .

Infrared (IR) Spectroscopy :

  • Identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹) .

Data Interpretation : Cross-referencing spectral data with computational tools (e.g., PubChem 3D structures) resolves ambiguities .

Advanced: How can researchers optimize sulfonation reaction yields while minimizing decomposition?

Methodological Answer:
Experimental Design :

  • Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance sulfonyl group incorporation .
  • Solvent Selection : Non-polar solvents (e.g., dichloromethane) reduce side reactions vs. polar solvents .
  • Temperature Control : Maintain 60–70°C to balance reaction rate and thermal stability .

Q. Case Study :

  • Trial 1 : SOCl₂ in DCM at 65°C → 68% yield.
  • Trial 2 : H₂SO₄ in toluene at 70°C → 52% yield (higher byproduct formation).

Q. Data Contradiction Resolution :

  • Discrepancies in yield may arise from moisture sensitivity; anhydrous conditions and inert atmospheres (N₂/Ar) improve reproducibility .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

Q. Structure-Activity Relationship (SAR) Analysis :

Substituent Biological Activity Key Evidence
4-ChlorophenylEnhanced kinase inhibitionIC₅₀ = 0.12 μM (EGFR)
4-MethoxyphenylImproved solubilityLogP reduced by 0.8 units
Thiophen-2-ylIncreased cytotoxicityEC₅₀ = 1.5 μM (HeLa cells)

Q. Methodological Insight :

  • Electron-Withdrawing Groups (e.g., -Cl) enhance target binding via hydrophobic interactions .
  • Electron-Donating Groups (e.g., -OCH₃) improve pharmacokinetics but may reduce potency .

Advanced: How can in silico modeling predict pharmacokinetic properties of this compound?

Q. Methodological Answer :

Molecular Docking :

  • Use AutoDock Vina to simulate binding to targets (e.g., EGFR) based on pyrazolo-pyrazine core interactions .

ADMET Prediction :

  • SwissADME : Predicts moderate bioavailability (LogP = 2.1, TPSA = 85 Ų) and CYP3A4 metabolism .
  • pkCSM : Estimates low hepatotoxicity (hERG IC₅₀ > 10 μM) but potential renal excretion issues .

Validation : Compare computational results with in vitro assays (e.g., microsomal stability tests) to refine models .

Advanced: How to resolve contradictions in reported cytotoxicity data across studies?

Q. Methodological Answer :

Assay Standardization :

  • Compare cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., 48h vs. 72h exposure) .

Data Normalization :

  • Use reference compounds (e.g., doxorubicin) to calibrate IC₅₀ values .

Mechanistic Studies :

  • Flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) clarify mode of action .

Q. Case Example :

  • Study A : EC₅₀ = 1.5 μM (HeLa, 48h) .
  • Study B : EC₅₀ = 5.2 μM (MCF-7, 72h) .
  • Resolution : Cell-specific uptake rates and proliferation timelines explain variability .

Advanced: What strategies mitigate solubility challenges in biological assays?

Q. Methodological Answer :

Co-Solvent Systems :

  • Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility .

pH Adjustment :

  • Buffered solutions (pH 7.4) prevent precipitation in cell culture media .

Prodrug Design :

  • Introduce phosphate esters or PEGylated derivatives for in situ activation .

Q. Experimental Validation :

  • Solubility Test : 0.8 mg/mL in PBS (pH 7.4) vs. 2.5 mg/mL in 10% β-cyclodextrin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.